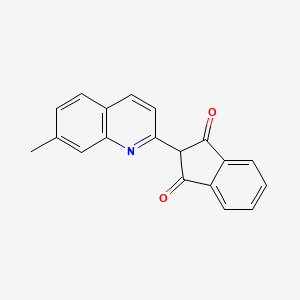

2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(7-methylquinolin-2-yl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c1-11-6-7-12-8-9-15(20-16(12)10-11)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNOPLLEKHNEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 7 Methyl Quinolin 2 Yl Indan 1,3 Dione

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione identifies the most logical disconnection at the C-C single bond connecting the indan-1,3-dione ring to the quinoline (B57606) nucleus. This bond is part of a Knoevenagel-type adduct, suggesting a condensation reaction as the final bond-forming step.

This primary disconnection leads to two key precursor molecules:

7-Methyl-quinoline-2-carbaldehyde : An electrophilic aldehyde component.

Indan-1,3-dione : A nucleophilic component with a highly acidic active methylene (B1212753) group.

Further retrosynthetic analysis of these precursors reveals their respective synthetic origins. 7-Methyl-quinoline-2-carbaldehyde can be derived from 7-methylquinoline (B44030), which in turn can be synthesized from m-toluidine using classical quinoline syntheses. Indan-1,3-dione is commonly prepared from phthalic anhydride or related precursors. This strategic approach simplifies a complex molecule into readily accessible starting materials.

Classical and Contemporary Synthetic Routes to this compound

The assembly of the target compound can be achieved through several established and modern synthetic protocols.

Classical Route: The most common and classical approach for synthesizing this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of 7-methyl-quinoline-2-carbaldehyde with indan-1,3-dione. Typically, a weak base such as piperidine (B6355638) or pyridine (B92270) is used as a catalyst in a solvent like ethanol or glacial acetic acid, often with heating to drive the reaction to completion. The reaction proceeds via the formation of a nucleophilic enolate from indan-1,3-dione, which then attacks the carbonyl carbon of the quinoline aldehyde, followed by dehydration to yield the final product.

Contemporary Routes: Modern synthetic chemistry offers several advanced methodologies that can be applied to enhance the efficiency and sustainability of the synthesis.

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times for the Knoevenagel condensation step, often leading to higher yields and cleaner product formation compared to conventional heating. nih.govresearchgate.net

One-Pot Multicomponent Reactions (MCRs) : A potential contemporary strategy involves a one-pot synthesis where the quinoline ring is formed in situ followed by condensation with indan-1,3-dione. nih.govresearchgate.net Such an approach would combine precursors like m-toluidine, a suitable three-carbon synthon (e.g., acrolein derived from glycerol), and indan-1,3-dione in a single reaction vessel, potentially under Lewis acid or other catalysis. This method improves atom economy and reduces waste by eliminating the need to isolate intermediates. rasayanjournal.co.in

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For the large-scale production of this compound, optimization of the reaction conditions for the Knoevenagel condensation is critical to maximize yield, minimize impurities, and ensure economic viability. Key parameters that require systematic investigation include the choice of catalyst, solvent, temperature, and reaction time.

The following table illustrates a hypothetical optimization study for the condensation reaction, based on established principles for similar syntheses. scielo.br

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine (10) | Ethanol | 80 (Reflux) | 8 | 75 |

| 2 | Pyridine (10) | Ethanol | 80 (Reflux) | 12 | 68 |

| 3 | Triethylamine (10) | Toluene | 110 (Reflux) | 6 | 72 |

| 4 | Piperidine (10) | Glacial Acetic Acid | 100 | 4 | 85 |

| 5 | L-Proline (15) | Ethanol | 80 (Reflux) | 6 | 88 |

| 6 | None | Solvent-free | 120 | 2 | 65 |

| 7 | Piperidine (10) | Ethanol | Microwave (100W) | 0.25 | 92 |

Analysis of Optimization Data:

Catalyst : The data suggests that while traditional bases like piperidine are effective, organocatalysts such as L-proline may offer improved yields.

Solvent : Glacial acetic acid can act as both a solvent and a co-catalyst, accelerating the dehydration step and leading to higher yields.

Temperature and Time : Microwave irradiation dramatically reduces the reaction time from hours to minutes while significantly improving the yield, making it a highly attractive option for scalable synthesis.

Chemo- and Regioselectivity in the Formation of the Indan-1,3-dione and Quinoline Moieties

Achieving high selectivity is paramount in the synthesis of the target molecule, particularly during the formation of the substituted quinoline precursor.

Regioselectivity in Quinoline Synthesis: The synthesis of the 7-methylquinoline precursor typically starts from m-toluidine. Classical methods like the Skraup synthesis (using glycerol, an oxidizing agent, and sulfuric acid) or the Doebner-von Miller reaction are employed. iipseries.orgbrieflands.com However, the cyclization of m-toluidine can theoretically lead to two different regioisomers: 7-methylquinoline and 5-methylquinoline.

Studies have shown that the Skraup reaction with m-toluidine predominantly yields the 7-methyl isomer over the 5-methyl isomer, often in a ratio of approximately 2:1. brieflands.com This regioselectivity is governed by steric and electronic factors during the electrophilic cyclization step. The para-position to the methyl group is generally more sterically accessible for cyclization than the ortho-position, favoring the formation of 7-methylquinoline. Separation of these isomers is often necessary, typically achieved through fractional distillation or chromatography, to obtain the pure 7-methylquinoline precursor.

Chemoselectivity in the Final Condensation: The Knoevenagel condensation between 7-methyl-quinoline-2-carbaldehyde and indan-1,3-dione exhibits high chemoselectivity. The methylene protons at the C2 position of indan-1,3-dione are exceptionally acidic (pKa ≈ 9) due to the electron-withdrawing effect of the two adjacent carbonyl groups. In the presence of a base, this position is selectively deprotonated to form a stabilized enolate. This enolate acts as a potent nucleophile, exclusively attacking the electrophilic carbonyl carbon of the aldehyde. Other potentially reactive sites on the quinoline ring are not sufficiently electrophilic to compete under these reaction conditions, ensuring that the desired C-C bond formation occurs with high fidelity. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

Incorporating the principles of green chemistry is essential for developing environmentally benign synthetic routes. unibo.it

Sustainable Solvents : Replacing traditional volatile organic solvents with greener alternatives is a key objective. For the Knoevenagel condensation, using water or ethanol is preferable to solvents like benzene (B151609) or chlorinated hydrocarbons. researchgate.net Solvent-free "grindstone" chemistry is another viable and environmentally friendly option. rasayanjournal.co.in

Alternative Energy Sources : As demonstrated in the optimization section, microwave irradiation and ultrasound-assisted synthesis can drastically reduce energy consumption and reaction times, aligning with green chemistry principles. nih.govrsc.org

Catalysis : The development of heterogeneous or recyclable catalysts can minimize waste. For the synthesis of the quinoline moiety, solid acid catalysts like zeolites or metal-organic frameworks could replace corrosive mineral acids like sulfuric acid. rsc.org For the condensation step, solid-supported base catalysts could facilitate easier product purification and catalyst reuse.

Advanced Spectroscopic and Structural Elucidation of 2 7 Methyl Quinolin 2 Yl Indan 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution NMR spectroscopy is a pivotal tool for determining the precise chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. For 2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione, the spectrum is anticipated to display characteristic signals corresponding to its three main structural components: the indan-1,3-dione system, the 7-methylquinoline (B44030) system, and the methine bridge connecting them.

The compound exists in a keto-enol tautomeric equilibrium, with the enol form being predominant, where the C2-proton of the indandione moiety moves to one of the carbonyl oxygens. However, in many quinolinyl-indandione derivatives, the keto form is significantly populated. The proton at the C2 position of the indandione group is expected to show a signal in the ¹H NMR spectrum.

¹H NMR Spectroscopy: The proton spectrum would feature distinct regions. The aromatic protons of the quinoline (B57606) and indandione rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The methyl group protons on the quinoline ring would appear as a sharp singlet in the upfield region, around 2.5 ppm. Based on data for 3-(7-Methylquinolin-2-yl)quinazoline-2,4(1H,3H)-dione, the protons on the 7-methylquinoline ring can be tentatively assigned mdpi.com.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most downfield signals would correspond to the carbonyl carbons of the indan-1,3-dione group, expected in the range of 190-200 ppm rsc.org. The aromatic and heteroaromatic carbons would produce a cluster of signals between 115 and 150 ppm. The methyl carbon signal is anticipated to appear significantly upfield, around 21 ppm mdpi.com.

Detailed assignments based on analogous compounds are presented in the tables below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Quinoline-H8 | ~7.8 | s | Signal from the proton at position 8 of the quinoline ring mdpi.com. |

| Quinoline-H5, H6 | ~7.5 | d | Signals from the protons at positions 5 and 6 of the quinoline ring mdpi.com. |

| Quinoline-H3, H4 | ~8.0, ~8.5 | d, d | Doublets characteristic of the pyridine (B92270) part of the quinoline ring mdpi.com. |

| Indandione-H4, H7 | ~8.0 | m | Protons on the outer edge of the indandione benzene (B151609) ring rsc.org. |

| Indandione-H5, H6 | ~7.8 | m | Protons on the inner part of the indandione benzene ring rsc.org. |

| Methyl (-CH₃) | ~2.5 | s | Sharp singlet for the methyl group at position 7 mdpi.com. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~195 | Two signals expected for the two carbonyl groups of the indandione moiety rsc.org. |

| Quaternary Carbons | 115 - 162 | Aromatic and heteroaromatic quaternary carbons mdpi.com. |

| Aromatic CH Carbons | 121 - 138 | Protonated aromatic carbons from both ring systems mdpi.com. |

| Methine Carbon | ~44 | Carbon at the C2 position of the indandione ring rsc.org. |

Single-Crystal X-ray Diffraction Studies of the Molecular and Supramolecular Architecture

While a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, provides insight into the likely molecular conformation and packing nih.gov.

It is expected that the quinoline and indandione ring systems would not be coplanar. In a related isoquinoline derivative, the dihedral angle between the indane benzene ring and the isoquinoline ring system is 82.06° nih.gov. A similar significant twist is anticipated for the title compound due to steric hindrance between the hydrogen atoms on the quinoline and indandione moieties.

The five-membered ring of the indane fragment is likely to adopt a slight envelope conformation nih.gov. In the crystal lattice, molecules would likely be linked by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions, forming complex supramolecular architectures nih.govnih.gov. The centroid-to-centroid distances for π-π stacking in similar structures are typically in the range of 3.5 to 3.9 Å nih.govnih.gov.

Interactive Data Table: Predicted Crystallographic Parameters

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for related heterocyclic compounds mdpi.comresearchgate.net. |

| Space Group | P2₁/c or P-1 | Common for related heterocyclic compounds mdpi.comresearchgate.net. |

| Dihedral Angle | ~80-85° | Based on the structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione nih.gov. |

Detailed Vibrational Spectroscopy (FTIR, Raman) for Functional Group Assignment and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and probe molecular structure.

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the indan-1,3-dione moiety. These symmetric and asymmetric stretching vibrations typically appear in the region of 1670-1740 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring would produce a series of bands between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing the vibrations of the non-polar C=C bonds in the aromatic rings. The symmetric stretching of the quinoline ring system is expected to yield a strong Raman signal.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| C=O Stretch (asymmetric) | ~1720 | Weak | Characteristic of the indan-1,3-dione moiety. |

| C=O Stretch (symmetric) | ~1680 | Weak | Characteristic of the indan-1,3-dione moiety. |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 | Multiple bands from both quinoline and indandione rings researchgate.net. |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Above 3000 cm⁻¹ is characteristic for aromatic C-H. |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For this compound (Molecular Formula: C₁₉H₁₃NO₂), the expected exact mass is 287.0946 g/mol .

Fragmentation Pathways: Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 288 would be the base peak. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Common fragmentation pathways for related structures involve the cleavage of bonds connecting the two ring systems. A likely fragmentation would be the loss of the indan-1,3-dione moiety or parts of it. The quinoline ring itself is quite stable, but can lose small neutral molecules like CO. The stability of the 7-methylquinoline cation would likely result in a prominent fragment corresponding to its structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments (ESI-MS/MS)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 288 | [M+H]⁺ | Protonated parent molecule. |

| 260 | [M+H - CO]⁺ | Loss of a carbonyl group from the indandione ring. |

| 144 | [C₁₀H₈N]⁺ | Fragment corresponding to the protonated 7-methylquinoline cation. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within the molecule and its light-emitting properties. Quinoline and indandione derivatives are known to be photophysically active.

UV-Vis Absorption: The UV-Vis spectrum, recorded in a solvent like dichloromethane or ethanol, is expected to show multiple absorption bands. These bands arise from π-π* transitions within the conjugated aromatic systems of the quinoline and indandione rings mdpi.com. Typically, quinoline derivatives show absorption bands in the 250-350 nm range mdpi.com. The extended conjugation in the title compound would likely result in absorptions extending into the near-visible region.

Fluorescence Emission: Many quinoline-indandione derivatives are fluorescent nih.govnih.gov. Upon excitation at a wavelength corresponding to an absorption maximum, the compound is expected to exhibit fluorescence emission at a longer wavelength (a positive Stokes shift). The emission wavelength and quantum yield are sensitive to solvent polarity and the specific substitution pattern on the aromatic rings nih.gov. The presence of the electron-donating methyl group may influence the emission properties compared to the unsubstituted parent compound.

Interactive Data Table: Predicted Photophysical Properties

| Parameter | Predicted Value | Notes |

|---|---|---|

| Absorption λₘₐₓ | 250 - 350 nm | Multiple bands expected due to π-π* transitions in the conjugated system mdpi.com. |

| Emission λₘₐₓ | 380 - 450 nm | Dependent on solvent and excitation wavelength mdpi.com. |

| Stokes Shift | 30 - 100 nm | Typical for fluorescent aromatic compounds. |

Comprehensive Search Reveals Limited Data on Computational Investigations of this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of specific published research focusing on the computational and theoretical investigations of the chemical compound this compound. Despite a targeted search for data pertaining to its quantum chemical calculations, molecular dynamics simulations, theoretical spectroscopic parameters, intermolecular interactions, and reaction mechanisms, no dedicated studies were identified that would provide the specific, in-depth information required to construct a detailed scientific article as outlined.

The initial search strategy was designed to locate peer-reviewed articles and computational chemistry data repositories that have analyzed this specific molecule. However, the search did not yield any results containing the necessary experimental or theoretical data points such as DFT calculations, conformational analysis, predicted NMR shifts, or modeled reaction pathways for this compound.

Without access to such fundamental research, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The creation of data tables and detailed research findings would necessitate the existence of these foundational studies.

Therefore, the subsequent sections of the requested article on the computational and theoretical investigations of this compound cannot be provided at this time due to the absence of available scientific data. Further research and publication in the field of computational chemistry focusing on this specific compound would be required to fulfill such a request.

Chemical Reactivity and Transformation Studies of 2 7 Methyl Quinolin 2 Yl Indan 1,3 Dione

Electrophilic and Nucleophilic Reactions at the Indan-1,3-dione Core

The indan-1,3-dione moiety is characterized by a highly reactive C-2 methylene (B1212753) group positioned between two carbonyl groups. This positioning imparts significant acidity to the C-2 protons, making the carbon atom a potent nucleophile in its enolate form. wikipedia.orgnih.gov

Nucleophilic Reactivity: The C-2 carbon of the indan-1,3-dione core can readily participate in various nucleophilic reactions. In the presence of a base, it deprotonates to form a resonance-stabilized enolate, which can then attack a range of electrophiles. For instance, it can undergo Michael addition to α,β-unsaturated systems. nih.gov While specific studies on 2-(7-methyl-quinolin-2-yl)-indan-1,3-dione are limited, analogous 2-aryl-1,3-indandiones have been shown to act as nucleophiles in electrochemical syntheses, reacting with electrochemically generated o-benzoquinones. nih.gov

The nucleophilic character of the C-2 position also allows for reactions such as halogenation. Bromination, for example, occurs readily at this position. wikipedia.org It is anticipated that this compound would undergo similar reactions.

Electrophilic Reactivity: The carbonyl carbons of the indan-1,3-dione core are electrophilic centers and can be subject to attack by nucleophiles. However, the reactivity is often dominated by the nucleophilicity of the C-2 position. Reactions involving nucleophilic attack at the carbonyls are less common but can occur under specific conditions.

Reactions Involving the Quinoline (B57606) Nitrogen and Peripheral Substituents

The quinoline component of the molecule introduces additional sites of reactivity, primarily the nitrogen atom and the methyl group on the benzene (B151609) ring.

Methyl Substituent: The methyl group at the 7-position of the quinoline ring is generally unreactive under mild conditions. However, studies on related methyl-substituted quinolines in hydrodenitrogenation (HDN) processes have shown that the position of the methyl group can influence the reaction rate and product distribution. mdpi.com While not a typical laboratory transformation, this suggests that the methyl group can exert steric and electronic effects on the reactivity of the quinoline ring system.

Cycloaddition and Condensation Reactions of the Compound

The bifunctional nature of this compound allows for its participation in various cycloaddition and condensation reactions, primarily involving the reactive C-2 position of the indan-1,3-dione moiety.

Condensation Reactions: The most well-documented condensation reaction for indan-1,3-diones is the Knoevenagel condensation. nih.gov This reaction involves the condensation of the active methylene group at C-2 with aldehydes or ketones in the presence of a basic catalyst, such as piperidine (B6355638) or an ionic liquid. nih.govnih.gov It is expected that this compound would readily undergo Knoevenagel condensation with various aromatic and aliphatic aldehydes to yield the corresponding 2-ylidene derivatives. A study on the condensation of 1,3-indandione (B147059) with 2-quinolinecarbaldehyde resulted in a self-oxidation product, highlighting the complex reactivity that can arise from the interaction of these two moieties. researchgate.net

Cycloaddition Reactions: The indan-1,3-dione scaffold can participate in cycloaddition reactions. For instance, derivatives of indan-1,3-dione have been used as dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides and nitrones to form spiro-pyrrolidine and spiro-isoxazolidine derivatives, respectively. mdpi.comdoi.org While direct examples with this compound are not available, the general reactivity pattern suggests its potential to undergo similar transformations.

| Reaction Type | Reactant | Product Type | Reference |

| Knoevenagel Condensation | Aromatic Aldehydes | 2-Arylidene-indan-1,3-diones | nih.govnih.gov |

| [3+2] Cycloaddition | Azomethine Ylides | Spiro-pyrrolidines | doi.org |

| [3+2] Cycloaddition | Nitrones | Spiro-isoxazolidines | mdpi.com |

| Self-Aldol Condensation | Itself | Bindone | wikipedia.org |

Redox Chemistry and Electrochemical Behavior

The redox behavior of this compound is influenced by both the quinoline and the indan-1,3-dione moieties, which can undergo both oxidation and reduction.

Oxidation: A study on the photo-oxidation of the closely related 2-(2-quinolyl)indan-1,3-dione revealed that it undergoes oxidation in the presence of singlet oxygen, generated via photosensitization. The reaction yields phthalic acid and quinoline-2-carboxylic acid as the main products. This indicates that the bond between the quinoline and indandione moieties is susceptible to oxidative cleavage. mdpi.com In another study, the reaction of 2-quinolinecarbaldehyde with 1,3-indanedione led to a spontaneous self-oxidation product, suggesting that the quinoline moiety can facilitate redox processes. researchgate.net

Reduction and Electrochemical Behavior: The electrochemical reduction of quinolone antibiotics has been studied, showing that the quinolone ring is the primary electroactive center, undergoing a pH-dependent two-electron reduction. researchgate.net The indan-1,3-dione moiety can also be electrochemically active. Electrochemical synthesis methods have been developed for 1,3-indandione derivatives, where the indandione acts as a nucleophile in a Michael addition reaction following the electrochemical oxidation of a catechol derivative. nih.gov This suggests that the electrochemical behavior of this compound would be complex, with potential for both oxidation and reduction at different sites within the molecule.

| Redox Process | Reagent/Condition | Key Observation | Reference |

| Photo-oxidation | Singlet Oxygen | Cleavage of the quinolyl-indandione bond | mdpi.com |

| Self-Oxidation | In reaction with 2-quinolinecarbaldehyde | Formation of an oxidized adduct | researchgate.net |

| Electrochemical Reduction | Mercury Electrode | pH-dependent two-electron reduction of the quinolone ring | researchgate.net |

| Electrochemical Synthesis | Anodic Oxidation | Indandione acts as a nucleophile in a Michael addition | nih.gov |

Mechanistic Studies of Significant Chemical Transformations

The mechanisms of several key reactions involving the core structures of this compound have been investigated, providing insight into its chemical transformations.

Knoevenagel Condensation: The mechanism of the Knoevenagel condensation is well-established and proceeds through a series of reversible steps. A basic catalyst abstracts a proton from the active methylene group of the indan-1,3-dione to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable, conjugated ylidene product. nih.gov

Michael Addition in Electrochemical Synthesis: A proposed mechanism for the electrochemical synthesis of 2-substituted indandione derivatives involves the initial electrochemical oxidation of a catechol to an o-benzoquinone. The indandione, present as its enolate, then undergoes a Michael-type nucleophilic addition to the electron-deficient double bond of the o-benzoquinone. This is followed by tautomerization to yield the final product. nih.gov

Spontaneous Oxidation: A theoretical and experimental study on the unusual spontaneous oxidation of 2,2'-(quinolin-2-ylmethylene)bis(1H-indene-1,3(2H)-dione) suggests a three-step mechanism. This involves the formation of a pre-reaction complex, followed by proton transfer to the quinoline nitrogen atom, and finally, a hydride ion transfer to the protonated aldehyde. The differing reactivity compared to a similar pyridine (B92270) derivative was attributed to differences in the transition state energies. researchgate.net This highlights the crucial role of the quinoline nitrogen in facilitating redox reactions.

| Transformation | Key Mechanistic Steps | Reference |

| Knoevenagel Condensation | Enolate formation, nucleophilic attack, dehydration | nih.gov |

| Electrochemical Michael Addition | Electrochemical oxidation, nucleophilic addition, tautomerization | nih.gov |

| Spontaneous Oxidation | Pre-reaction complex, proton transfer, hydride transfer | researchgate.net |

Design, Synthesis, and Characterization of Derivatives and Analogs of 2 7 Methyl Quinolin 2 Yl Indan 1,3 Dione

Strategic Modifications at the Quinoline (B57606) Ring System

The quinoline ring is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities. nih.govnih.gov Strategic modifications of the 7-methylquinoline (B44030) moiety in 2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione can be undertaken to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and physicochemical characteristics.

Key modification strategies include:

Substitution at the 7-Methyl Group: The benzylic protons of the 7-methyl group can be susceptible to radical halogenation or oxidation, providing a handle for further functionalization. For instance, bromination followed by nucleophilic substitution could introduce a variety of functional groups.

Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, although the regioselectivity will be influenced by the existing substituents and the nitrogen atom.

Modification of the Quinoline Core: More complex modifications could involve the synthesis of quinoline precursors with different substitution patterns prior to their condensation with indan-1,3-dione. For example, utilizing differently substituted 2-methylquinolines in the synthesis would allow for the introduction of a wide range of substituents at various positions on the quinoline ring. orientjchem.org

These modifications are often guided by structure-activity relationship (SAR) studies to enhance desired properties. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the quinoline ring, impacting its interaction with biological targets. nih.gov

Table 1: Proposed Derivatives with Modifications at the Quinoline Ring

| Derivative Name | Proposed Modification | Potential Synthetic Precursor |

| 2-(7-(Bromomethyl)-quinolin-2-yl)-indan-1,3-dione | Bromination of the 7-methyl group | 2,7-Dimethylquinoline |

| 2-(7-Methyl-5-nitro-quinolin-2-yl)-indan-1,3-dione | Nitration of the quinoline ring | 7-Methyl-5-nitro-2-methylquinoline |

| 2-(7-Methoxy-quinolin-2-yl)-indan-1,3-dione | Replacement of the methyl group with a methoxy (B1213986) group | 7-Methoxy-2-methylquinoline |

Derivatization Approaches Targeting the Indan-1,3-dione Moiety

The indan-1,3-dione moiety is characterized by a highly reactive active methylene (B1212753) group at the C2 position, flanked by two carbonyl groups. This feature makes it a prime target for a variety of derivatization reactions. nih.gov

Common derivatization strategies include:

Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensation with various aldehydes and ketones, leading to the formation of 2-arylideneindan-1,3-dione derivatives. researchgate.netuobaghdad.edu.iq This reaction is often carried out in the presence of a basic catalyst like piperidine (B6355638) or in environmentally benign conditions such as in water. researchgate.net

Halogenation: The C2 position can be halogenated, typically with reagents like N-bromosuccinimide or N-chlorosuccinimide, to introduce bromine or chlorine atoms. These halogenated derivatives can serve as versatile intermediates for further nucleophilic substitution reactions.

Alkylation and Acylation: The enolate anion of the indan-1,3-dione, formed by treatment with a base, can be alkylated or acylated to introduce a wide range of substituents at the C2 position.

Synthesis of Spirocyclic Derivatives: The reactivity of the indan-1,3-dione can be harnessed to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures. researchgate.net

Table 2: Examples of Derivatization Reactions at the Indan-1,3-dione Moiety

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Aromatic aldehydes, piperidine/ethanol | 2-(Quinolin-2-yl)-2-(arylidene)-indan-1,3-diones |

| Halogenation | N-Bromosuccinimide | 2-Bromo-2-(7-methyl-quinolin-2-yl)-indan-1,3-dione |

| Michael Addition | α,β-Unsaturated ketones | 2-(7-Methyl-quinolin-2-yl)-2-(3-oxoalkyl)-indan-1,3-diones |

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecules, which combine two or more pharmacophoric units in a single entity, represent a promising strategy in drug discovery to address complex diseases or to overcome drug resistance. nih.gov The this compound scaffold can be linked to other biologically active molecules to create novel hybrid compounds with potentially synergistic or dual activities.

Approaches to synthesizing such hybrids include:

Linker-based Conjugation: A linker can be introduced at either the quinoline or the indan-1,3-dione moiety to facilitate conjugation with another molecule. For instance, a carboxylic acid or an amino group could be introduced on the quinoline ring, allowing for amide bond formation with another bioactive compound.

Direct Fusion: In some cases, the scaffold can be directly fused with another heterocyclic system.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the scaffold would enable its efficient conjugation with other molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

For example, a hybrid molecule could be designed by linking the this compound scaffold to a known anticancer agent or an antimicrobial peptide. nih.govresearchgate.net

Exploration of Stereochemical Aspects in Derivative Synthesis

The introduction of a substituent at the C2 position of the indan-1,3-dione ring in this compound creates a chiral center. Therefore, the synthesis of derivatives often leads to racemic mixtures. The exploration of stereochemical aspects is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and metabolic profiles.

Strategies to address stereochemistry include:

Chiral Resolution: Racemic mixtures can be separated into their constituent enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: The development of asymmetric synthetic methods to directly produce enantiomerically pure or enriched derivatives is a highly desirable goal. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.govbanglajol.info For instance, asymmetric hydrogenation of a 2-arylidene derivative could potentially yield a single enantiomer of the corresponding 2-arylmethyl derivative.

Stereochemical Analysis: The absolute configuration of the synthesized chiral derivatives can be determined using techniques such as X-ray crystallography or by comparing their circular dichroism (CD) spectra with those of known compounds. researchgate.net

Advanced Characterization Techniques for Novel Derivatives

The unambiguous characterization of newly synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. nih.govresearchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl groups of the indan-1,3-dione moiety and the C=N bond of the quinoline ring. researchgate.netimpactfactor.org UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its stereochemistry. mdpi.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm its empirical formula. researchgate.net

By employing these advanced characterization techniques, researchers can ensure the structural integrity of the novel derivatives of this compound, paving the way for further investigation of their properties and potential applications.

Exploration of Advanced Academic Applications of 2 7 Methyl Quinolin 2 Yl Indan 1,3 Dione and Its Derivatives

Application in Materials Science (e.g., Organic Semiconductors, Optoelectronic Devices, NLO Materials)

The indan-1,3-dione moiety is a known electron acceptor, and its derivatives have been explored for applications in organic electronics. nih.govencyclopedia.pub The combination of this acceptor unit with the electron-donating quinoline (B57606) ring system in 2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione results in a donor-acceptor (D-A) type structure. Such D-A molecules are of great interest in the development of organic semiconductors. The intramolecular charge transfer (ICT) characteristics of these compounds can lead to desirable electronic properties, including tunable band gaps and charge carrier mobilities.

Derivatives of indan-1,3-dione have been investigated as components in organic solar cells and as chromophores for nonlinear optical (NLO) applications. nih.govencyclopedia.pub The presence of the quinoline moiety, which is known for its photophysical properties, can further enhance these characteristics. solubilityofthings.com For instance, quinoline derivatives have been utilized in the fabrication of organic light-emitting diodes (OLEDs). mdpi.com The methyl group at the 7-position of the quinoline ring can influence the solid-state packing and morphology of the material, which are crucial factors for the performance of organic semiconductor devices.

Research on related donor-acceptor systems incorporating carbazole, phenothiazine, and phenoxazine (B87303) donors with indan-1,3-dione acceptors has shown that these materials can form stable glasses with high glass transition temperatures, a desirable property for the fabrication of amorphous thin-film devices. researchgate.net The photophysical properties of these materials, including their emission spectra and ionization potentials, are key to their application in optoelectronic devices.

Table 1: Potential Material Science Applications of this compound Derivatives

| Application Area | Relevant Structural Features | Potential Advantages |

| Organic Semiconductors | Donor-acceptor architecture, π-conjugated system | Tunable electronic properties, good charge transport |

| Optoelectronic Devices (OLEDs) | Luminescent quinoline moiety, charge transfer characteristics | Potential for efficient light emission |

| Nonlinear Optical (NLO) Materials | Intramolecular charge transfer, polarizable π-system | High nonlinear optical response |

Utilization as Ligands in Coordination Chemistry for Advanced Catalytic Systems

The this compound molecule possesses multiple potential coordination sites, making it a versatile ligand for the synthesis of metal complexes. The nitrogen atom of the quinoline ring and the two carbonyl oxygen atoms of the indan-1,3-dione moiety can act as donor atoms to bind with various metal ions. mdpi.comresearchgate.net This allows for the formation of chelate complexes with different stoichiometries and geometries, depending on the metal center and reaction conditions.

The coordination of metal ions to quinolone antibiotics, which share the quinoline core, often occurs through the carbonyl and carboxyl groups, forming stable bidentate chelates. mdpi.com Similarly, this compound can act as a bidentate ligand through the quinoline nitrogen and one of the carbonyl oxygens, or potentially as a tridentate ligand involving both carbonyl oxygens. The resulting metal complexes can exhibit interesting catalytic properties. For instance, copper complexes supported by zeolite-Y have been used as heterogeneous catalysts for the synthesis of indeno-[1,2-b]-quinoline derivatives. nih.gov

The catalytic activity of these metal complexes is influenced by the electronic properties of the ligand and the coordination geometry around the metal center. The methyl group on the quinoline ring can sterically and electronically tune the properties of the resulting metal complex, potentially leading to enhanced catalytic efficiency and selectivity in various organic transformations. The synthesis of metal complexes with indole-containing ligands has also been an active area of research, with applications in catalysis. nih.gov

Table 2: Potential Coordination Modes and Catalytic Applications

| Metal Ion | Potential Coordination Sites | Potential Catalytic Applications |

| Transition Metals (e.g., Cu, Zn, Ni) | N (quinoline), O (carbonyl) | Oxidation, reduction, cross-coupling reactions |

| Lanthanide Metals | O (carbonyl) | Lewis acid catalysis, luminescent materials |

Development as Fluorescent Probes for Chemical Sensing and Analytical Chemistry (e.g., specific ion detection)

Quinoline derivatives are well-known for their fluorescent properties and have been extensively developed as fluorescent probes for the detection of various analytes, including metal ions. nih.govnih.gov The this compound scaffold is a prime candidate for the design of fluorescent sensors. The quinoline moiety can act as a fluorophore, while the indan-1,3-dione part can serve as a recognition site or modulate the electronic properties of the system.

The interaction of such probes with metal ions can lead to significant changes in their fluorescence emission, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ). mdpi.com For example, a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative has been shown to detect Zn2+ cations with high sensitivity and selectivity. mdpi.com The binding of the metal ion to the ligand alters the intramolecular charge transfer (ICT) process, resulting in a detectable optical response.

The design of fluorescent probes often involves a donor-π-acceptor (D-π-A) structure to facilitate ICT. In this compound, the quinoline can be the donor and the indan-1,3-dione the acceptor. The specificity of the probe for a particular ion can be tuned by modifying the structure of the binding pocket. The synthesis of 7-(diethylamino)quinolone chalcones has demonstrated how modifications to the quinolone structure can lead to compounds with strong solvatofluorochromism and potential for bioimaging applications. nih.gov

Table 3: Research Findings on Related Fluorescent Probes

| Probe Type | Analyte Detected | Detection Mechanism | Reference |

| 1H-Pyrazolo[3,4-b]quinoline derivative | Zn2+ | Chelation-enhanced fluorescence | mdpi.com |

| 7-(Diethylamino)quinolone chalcones | - (solvatochromism) | Intramolecular Charge Transfer (ICT) | nih.gov |

| 7-(Diethylamino)quinolin-2(1H)-one derivatives | Methyl viologen (via displacement) | Indicator displacement assay with cucurbit nih.govuril | nih.govnih.gov |

Incorporation into Supramolecular Architectures and Self-Assembled Systems

The structure of this compound lends itself to the formation of ordered supramolecular assemblies through non-covalent interactions. The planar aromatic rings of the quinoline and indane moieties can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into well-defined nanostructures.

Furthermore, the carbonyl groups of the indan-1,3-dione unit can act as hydrogen bond acceptors, enabling the formation of hydrogen-bonded networks. These non-covalent interactions can direct the assembly of the molecules in the solid state, influencing their crystal packing and, consequently, their material properties.

The study of supramolecular complexes of related compounds, such as 7-(2,3-dihydro-1,3-benzothiazol-2-yl)quinolin-8-ol, has shown that these molecules can form intricate structures with metal ions, leading to binuclear or monomeric complexes with specific geometries. researchgate.net The ability to form such ordered assemblies is of great interest for the development of functional materials with applications in areas such as molecular recognition, sensing, and electronics. The self-condensation of indan-1,3-dione itself leads to the formation of Bindone, a larger, more electron-deficient molecule, highlighting the reactivity and propensity of this core for forming extended structures. nih.gov The incorporation of this compound into such systems could lead to novel materials with tunable properties based on the principles of supramolecular chemistry.

Concluding Remarks and Future Research Perspectives for 2 7 Methyl Quinolin 2 Yl Indan 1,3 Dione

Summary of Key Academic Contributions and Research Advancements

Currently, there are no significant, publicly available academic contributions or research advancements that focus specifically on 2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione. The scientific literature extensively covers the synthesis and biological activities of various quinoline (B57606) derivatives and the applications of indan-1,3-dione and its analogues. nih.govnih.gov

The quinoline moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net Similarly, the indan-1,3-dione scaffold is a versatile building block for the synthesis of biologically active molecules and functional materials. nih.govbeilstein-journals.org Research on the closely related compound, 2-(2-quinolyl)-1H-indene-1,3(2H)-dione, highlights its use as a dye. chemicalbook.com

Advancements in the synthesis of fused tetracyclic quinoline systems and various derivatives of indan-1,3-dione suggest that the synthesis of this compound is feasible through established synthetic methodologies. nih.govnih.gov However, specific studies detailing its synthesis, characterization, and evaluation of its properties are not readily found in the current body of scientific literature.

Identification of Unexplored Research Avenues and Challenges

The primary unexplored research avenue is the comprehensive investigation of the fundamental chemical, physical, and biological properties of this compound. Key areas that remain to be explored include:

Synthesis and Characterization: While the synthesis is likely achievable, optimizing reaction conditions to achieve high yields and purity presents a standard chemical challenge. Detailed spectroscopic and crystallographic characterization would be essential to understand its structural and electronic properties.

Biological Activity Screening: A significant unexplored area is the systematic evaluation of its biological activities. Given the known properties of its parent scaffolds, it would be valuable to screen this compound for a range of activities, including:

Anticancer activity against various cell lines.

Antimicrobial activity against a panel of bacteria and fungi.

Antiviral activity, particularly against emerging viral threats.

Enzyme inhibition studies, for example, against kinases or topoisomerases, which are common targets for quinoline-based drugs.

Photophysical Properties: The combination of the quinoline and indan-1,3-dione moieties, both of which can be photoactive, suggests that the compound may possess interesting photophysical properties. Investigations into its absorption, fluorescence, and potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe are warranted.

Material Science Applications: The indan-1,3-dione core is known for its use in the development of organic electronic materials. nih.gov The properties of this compound in this context, such as its electron affinity and charge transport characteristics, are completely unexplored.

A major challenge in initiating research on this compound is the current lack of any preliminary data to justify a focused research program. Without initial findings suggesting interesting properties, securing funding and resources for a detailed investigation may be difficult.

Potential Directions for Future Academic Investigations and Technological Innovations

Future research on this compound could proceed in several promising directions, building upon the known attributes of its constituent parts.

Academic Investigations:

Computational Modeling and Docking Studies: Prior to synthesis, in silico studies could predict the potential biological targets and photophysical properties of the molecule. This could help to prioritize experimental investigations.

Development of Synthetic Libraries: Synthesis of a library of related compounds with variations in the substitution pattern on both the quinoline and indan-1,3-dione rings could lead to the identification of structure-activity relationships (SAR).

Mechanistic Studies: Should any significant biological activity be identified, detailed mechanistic studies would be crucial to understand its mode of action at the molecular level.

Technological Innovations:

Development of New Therapeutic Agents: If potent and selective biological activity is discovered, this compound could serve as a lead for the development of new drugs for cancer, infectious diseases, or inflammatory conditions.

Novel Organic Materials: Exploration of its photophysical and electronic properties could lead to its application in the development of new organic electronic devices, sensors, or imaging agents.

Dye and Pigment Industry: Following the application of the related compound 2-(2-quinolyl)-1H-indene-1,3(2H)-dione, the methyl-substituted analogue could be investigated for its properties as a specialized dye or pigment. chemicalbook.com

Q & A

Basic: What are the optimal synthetic pathways for 2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione?

Answer:

To optimize synthesis, employ factorial design to systematically test variables (e.g., temperature, catalysts, solvent polarity). For example, a 2^k factorial design (where k = number of variables) can identify interactions between parameters . Integrate insights from quinoline derivative synthesis methodologies, such as Friedländer condensation or palladium-catalyzed cross-coupling, ensuring alignment with chemical engineering principles (e.g., process control, separation technologies) . Validate purity via HPLC or GC-MS, referencing prior quinoline synthesis protocols .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Adopt a multi-method validation framework :

- Conduct systematic reviews to assess methodological heterogeneity across studies (e.g., cell line specificity, dosage ranges) .

- Use cross-disciplinary validation (e.g., in vitro kinase assays paired with molecular dynamics simulations) to reconcile discrepancies. Apply Bayesian meta-analysis to quantify uncertainty in conflicting data .

Basic: What characterization techniques are essential for confirming its structural integrity?

Answer:

Combine spectroscopic and crystallographic methods :

- NMR (¹H/¹³C, DEPT, COSY) for functional group analysis.

- X-ray crystallography for absolute configuration confirmation.

- FT-IR and HRMS to validate molecular weight and functional motifs. Cross-reference with computational predictions (DFT-optimized geometries) to reduce ambiguity .

Advanced: How to design experiments to explore its mechanism of action in biological systems?

Answer:

Implement multi-omics integration :

- Transcriptomics/proteomics to identify target pathways.

- Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities.

- Validate hypotheses using knockout cell lines or CRISPR-Cas9 models. Anchor findings in a theoretical framework (e.g., enzyme inhibition kinetics) to guide hypothesis testing .

Basic: What theoretical frameworks are relevant for studying this compound’s reactivity?

Answer:

Ground research in Frontier Molecular Orbital (FMO) theory to predict electrophilic/nucleophilic sites. Pair with Hammett linear free-energy relationships to quantify substituent effects on reactivity. Use DFT calculations (B3LYP/6-31G*) to model transition states and validate experimental kinetics .

Advanced: How can AI enhance the optimization of this compound’s synthetic yield?

Answer:

Leverage AI-driven reaction prediction tools (e.g., IBM RXN, ChemOS):

- Train neural networks on reaction databases to recommend optimal conditions.

- Integrate real-time process analytics (PAT tools) with AI for closed-loop optimization. Validate using DoE (Design of Experiments) to ensure robustness .

Basic: What are the best practices for assessing its stability under varying environmental conditions?

Answer:

Perform accelerated stability studies :

- Use ICH Q1A guidelines for stress testing (heat, humidity, light).

- Monitor degradation via UPLC-PDA and identify byproducts using LC-QTOF-MS . Apply Arrhenius kinetics to extrapolate shelf-life .

Advanced: How to address inconsistencies in computational vs. experimental binding affinity data?

Answer:

Apply ensemble docking (multiple protein conformations) to improve model accuracy. Use MM-PBSA/GBSA free-energy calculations to refine affinity predictions. Cross-validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Basic: What methodologies are critical for evaluating its pharmacokinetic properties?

Answer:

- In vitro : Microsomal stability assays (CYP450), Caco-2 permeability.

- In vivo : PK studies in rodent models (plasma concentration-time profiling).

- Use PBPK modeling (GastroPlus) to extrapolate human bioavailability .

Advanced: How to integrate digital trace data (e.g., lab sensors) with traditional experimental workflows?

Answer:

Develop linked data pipelines :

- Use IoT-enabled sensors for real-time monitoring (e.g., pH, temperature).

- Apply time-series analytics (ARIMA, LSTM networks) to detect anomalies. Ensure ethical compliance via pseudonymization of raw data .

Basic: What statistical approaches are suitable for analyzing dose-response relationships?

Answer:

- Non-linear regression (logistic/sigmoidal curves) for IC50/EC50 determination.

- ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across doses. Use GraphPad Prism or R for robust statistical modeling .

Advanced: How to design a multi-scale model linking molecular structure to material properties?

Answer:

Combine coarse-grained MD simulations (for bulk behavior) with QSPR (Quantitative Structure-Property Relationship) models. Validate using AFM or DSC for thermal/mechanical properties. Frame hypotheses within materials science theory (e.g., free-volume theory) .

Basic: What ethical considerations apply to in vivo studies of this compound?

Answer:

Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain IACUC approval for animal welfare compliance. Use 3R principles (Replacement, Reduction, Refinement) to minimize animal use .

Advanced: How to resolve spectral overlaps in NMR characterization?

Answer:

Employ 2D NMR techniques (HSQC, HMBC) for signal assignment. Use DOSY to separate signals by molecular weight. Integrate machine learning deconvolution tools (e.g., NMRNet) for complex mixtures .

Basic: How to select a conceptual framework for studying its environmental impact?

Answer:

Adopt Green Chemistry principles (e.g., atom economy, E-factor) to assess synthetic routes. Use life cycle assessment (LCA) models to quantify ecological footprints. Reference OECD guidelines for biodegradability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.